disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolan-2-yl]methyl phosphate
Description
Cellular Energy Transfer Mechanisms
The compound’s structural similarity to adenosine monophosphate (AMP) suggests it participates in cellular energy transfer processes. AMP serves as a central intermediate in adenylate kinase reactions, which maintain cellular energy charge by equilibrating adenosine triphosphate (ATP), adenosine diphosphate (ADP), and AMP concentrations. The disodium phosphate group in the compound may mimic the phosphate moiety of AMP, enabling competitive binding to adenylate kinase. For example, adenylate kinase catalyzes the reversible reaction:
$$
2 \text{ADP} \leftrightarrow \text{ATP} + \text{AMP}
$$
Structural studies indicate that adenylate kinase undergoes conformational changes upon substrate binding, with lid and flap domains closing over the adenosyl groups. The compound’s (E)-4-hydroxy-3-methylbut-2-enyl side chain could sterically hinder these conformational shifts, potentially altering the enzyme’s ability to regenerate ATP from ADP.
Furthermore, the compound’s modified ribose sugar may affect its interaction with enzymes involved in phosphoryl transfer. Research on adenylate kinase 1 (Homo sapiens) demonstrates that the adenosyl group of AMP stabilizes the transition state for phosphoryl transfer by ≥14.7 kcal/mol, accelerating the reaction by ≥7.0 × 10^10^-fold. If the compound’s side chain disrupts hydrogen bonding with catalytic residues like arginine 138 (in Homo sapiens), it could impair this stabilization, reducing the efficiency of ATP synthesis.
| Feature | AMP | Disodium Compound |
|---|---|---|
| Phosphate Group | Mono-phosphate | Disodium phosphate |
| Ribose Modification | None | (E)-4-hydroxy-3-methylbut-2-enyl |
| Energy Charge Regulation | Direct participation in equilibrium | Potential competitive inhibition |
Signal Transduction Pathway Modulation
The compound’s ability to modulate AMP-activated protein kinase (AMPK) activity is of particular interest. AMPK, a heterotrimeric enzyme, senses cellular energy status via AMP:ATP ratios and regulates catabolic/anabolic pathways. AMP binds to the γ-subunit of AMPK, stabilizing its active conformation and promoting phosphorylation at Thr-172. The disodium compound’s structural resemblance to AMP raises the possibility of allosteric activation or inhibition.
Key interactions include:
- Hydrogen Bonding : The hydroxyl groups on the ribose and (E)-4-hydroxy-3-methylbut-2-enyl side chain may form hydrogen bonds with AMPK’s γ-subunit, mimicking AMP’s interactions.
- Steric Effects : The bulky side chain could prevent full closure of the γ-subunit binding pocket, reducing activation efficacy.
In Caenorhabditis elegans and Drosophila melanogaster, AMPK activation is directly dependent on AMP binding. If the compound binds with higher affinity than AMP, it could hyperactivate AMPK, shifting cellular metabolism toward catabolic processes like fatty acid oxidation. Conversely, partial agonism might dampen energy stress responses.
Nucleotide Analogue Interactions with DNA/RNA Polymerases
The compound’s purine base and ribose-phosphate backbone suggest potential interactions with DNA/RNA polymerases. However, the (E)-4-hydroxy-3-methylbut-2-enyl side chain introduces steric and electronic modifications that could disrupt canonical base pairing or polymerase recognition.
Incorporation into Nucleic Acids :
- RNA polymerases may misincorporate the compound into growing RNA chains, terminating elongation due to the disodium phosphate’s bulk.
- DNA polymerases might recognize the purine base but stall at the modified sugar-phosphate backbone, acting as a chain terminator.
Allosteric Modulation :
- The compound could bind to polymerase active sites, competing with natural nucleotides. For example, the disodium phosphate group might mimic the 5′-triphosphate of ATP, GTP, or CTP, inhibiting binding through electrostatic repulsion.
Studies on adenylate kinase’s conformational dynamics provide a parallel: large-scale motions in enzyme lid domains are critical for substrate binding. Similarly, polymerases undergo conformational changes during nucleotide incorporation. The compound’s side chain may impede these motions, reducing catalytic efficiency.
Properties
Molecular Formula |
C15H20N5Na2O8P |
|---|---|
Molecular Weight |
475.30 g/mol |
IUPAC Name |
disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C15H22N5O8P.2Na/c1-8(4-21)2-3-16-13-10-14(18-6-17-13)20(7-19-10)15-12(23)11(22)9(28-15)5-27-29(24,25)26;;/h2,6-7,9,11-12,15,21-23H,3-5H2,1H3,(H,16,17,18)(H2,24,25,26);;/q;2*+1/p-2/b8-2+;;/t9-,11-,12-,15-;;/m1../s1 |
InChI Key |
WESACHJAWGKWJI-JPNCWPDTSA-L |
Isomeric SMILES |
C/C(=C\CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O)/CO.[Na+].[Na+] |
Canonical SMILES |
CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)O)CO.[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolan-2-yl]methyl phosphate typically involves the phosphorylation of adenosine derivatives. The process often requires the use of phosphorylating agents such as phosphorus oxychloride or phosphoric acid in the presence of a base like sodium hydroxide. The reaction is carried out under controlled temperature and pH conditions to ensure the stability of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale phosphorylation reactions using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolan-2-yl]methyl phosphate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered biological activity.
Substitution: The phosphate group can be substituted with other functional groups to create analogs with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adenosine derivatives with ketone or aldehyde functionalities, while substitution reactions can produce a wide range of analogs with different biological activities.
Scientific Research Applications
Disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolan-2-yl]methyl phosphate has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various nucleotides and nucleotide analogs.
Biology: The compound is studied for its role in cellular energy transfer and signal transduction.
Medicine: It has potential therapeutic applications in treating metabolic disorders and as a component of antiviral drugs.
Industry: The compound is used in the production of biochemical reagents and diagnostic kits.
Mechanism of Action
The mechanism of action of disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolan-2-yl]methyl phosphate involves its interaction with various enzymes and receptors in the body. It acts as a substrate for kinases and phosphatases, playing a crucial role in phosphorylation and dephosphorylation reactions. These processes are essential for regulating cellular activities such as metabolism, signal transduction, and gene expression.
Comparison with Similar Compounds
Structural Modifications and Substituent Analysis
The target compound shares a common adenosine-like backbone with several derivatives, differing primarily in substituents on the purine base and phosphate groups. Key comparisons include:
Key Observations:
Pharmacological and Physicochemical Properties
- Receptor Binding: The target compound’s hydroxy-methylbutenyl substituent may favor interactions with adenosine receptors (A₁/A₂A), whereas sulfanyl-modified derivatives (e.g., AR-C69931M) exhibit higher affinity for P2Y receptors .
- Synthetic Challenges: Synthesis of such compounds often involves regioselective phosphorylation (e.g., THF/MeOH-mediated reactions in ) and protecting-group strategies .
Biological Activity
Disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolan-2-yl]methyl phosphate is a complex organic compound that integrates a disodium phosphate moiety with a purine derivative. This unique structure suggests potential roles in biological systems, particularly in nucleotide metabolism and cellular signaling.
Chemical Structure and Properties
The compound features:
- Purine Base : Involved in various metabolic pathways.
- Phosphate Group : Essential for energy transfer and signaling.
- Sugar Moiety : Contributes to its biochemical interactions.
The hydrolysis of disodium phosphate derivatives often leads to significant biological activities, as they can participate in nucleophilic substitution reactions due to the presence of hydroxymethyl groups.
Biological Activities
-
Nucleotide Metabolism :
- The compound may influence cellular pathways related to purine metabolism. It is hypothesized to act as a substrate for enzymes involved in nucleotide synthesis, similar to other nucleotides like ATP and GTP.
-
Cellular Signaling :
- Compounds with purine structures are known to play critical roles in cellular signaling processes. This compound may mimic or modulate the action of signaling molecules like cAMP.
-
Potential Therapeutic Applications :
- The compound's structural similarity to known bioactive nucleotides suggests it could be explored for therapeutic uses in diseases related to nucleotide metabolism or cellular signaling disruptions.
Table 1: Comparison of Biological Activities
| Compound Name | Activity Type | Mechanism of Action |
|---|---|---|
| Disodium;[(2R,3S,4R,5R) | Nucleotide Metabolism | Substrate for nucleotide synthesis enzymes |
| ATP | Energy Transfer | Donates phosphate groups in metabolic reactions |
| GTP | Protein Synthesis | Provides energy for protein synthesis processes |
Case Study: Interaction with Enzymes
Preliminary studies indicate that this compound interacts with various enzymes involved in nucleotide metabolism. For instance:
Q & A
Q. How can researchers synthesize and structurally characterize this compound?
Synthesis typically involves nucleoside phosphorylation and amine coupling. For structural confirmation:
- Phosphorylation : Use enzymatic or chemical methods to add phosphate groups to the ribose moiety (analogous to AR-C69931M synthesis in ).
- Amine coupling : Introduce the (E)-4-hydroxy-3-methylbut-2-enylamine group via carbodiimide-mediated coupling.
- Structural validation : Employ nuclear magnetic resonance (NMR) for stereochemistry (e.g., ’s InChI codes) and mass spectrometry (MS) for molecular weight verification. X-ray crystallography may resolve ambiguous configurations .
Q. What methods are suitable for assessing stability in vitro?
- Hydrolytic stability : Incubate the compound in phosphate-buffered saline (PBS) at physiological pH (7.4) and 37°C, monitoring degradation via high-performance liquid chromatography (HPLC) over 24–72 hours.
- Enzymatic resistance : Test stability in human serum or liver microsomes, quantifying intact compound using liquid chromatography-mass spectrometry (LC-MS) .
Q. How to evaluate binding affinity to P2Y receptors?
- Competitive binding assays : Use radiolabeled antagonists (e.g., [³H]AR-C67085 from ) in HEK293 cells expressing recombinant P2Y receptors.
- Surface plasmon resonance (SPR) : Immobilize receptor proteins on a sensor chip and measure real-time binding kinetics (see ’s GPR17 ligand study for methodology) .
Advanced Research Questions
Q. How to design experiments to identify metabolic pathways and intermediates?
- Metabolite profiling : Administer the compound to hepatocytes or liver microsomes, then analyze metabolites via LC-MS/MS. Compare fragmentation patterns to synthetic standards.
- Isotopic labeling : Incorporate ¹³C or ²H into the purine or phosphate groups to trace metabolic fate.
- Enzyme inhibition : Co-incubate with cytochrome P450 inhibitors (e.g., ketoconazole) to identify metabolic enzymes involved .
Q. How to resolve contradictions in receptor binding data across studies?
- Receptor subtype specificity : Validate receptor isoforms (e.g., P2Y₁ vs. P2Y₁₂) using subtype-selective antagonists (e.g., MRS2179 in ).
- Cell system validation : Ensure receptor expression levels are comparable via quantitative PCR or Western blotting.
- Statistical reanalysis : Apply meta-analysis tools to harmonize disparate datasets, accounting for assay variability (e.g., SPR vs. radioligand binding) .
Q. How can molecular docking predict binding modes to viral RNA-dependent RNA polymerases (RdRPs)?
- Template preparation : Download RdRP structures (e.g., SARS-CoV-2 RdRP from PDB) and prepare the compound’s 3D structure using tools like Open Babel.
- Docking simulations : Use AutoDock Vina to explore binding poses, focusing on conserved catalytic sites (e.g., non-catalytic ion-binding regions in ).
- Validation : Compare predicted poses with mutagenesis data (e.g., ’s SARS-CoV-2 protein interactions) .
Methodological Considerations
- Contradictory data : Cross-validate findings using orthogonal techniques (e.g., SPR + isothermal titration calorimetry).
- Stereochemical purity : Use chiral chromatography to ensure >98% enantiomeric excess, critical for receptor studies .
- In vivo relevance : Pair in vitro assays with animal models (e.g., pain or antiviral models in and ) to confirm functional activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
